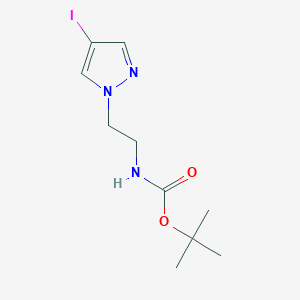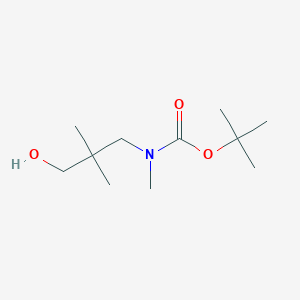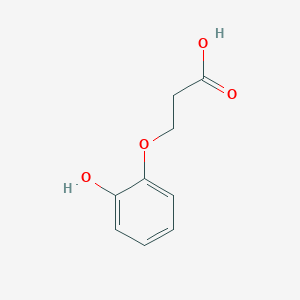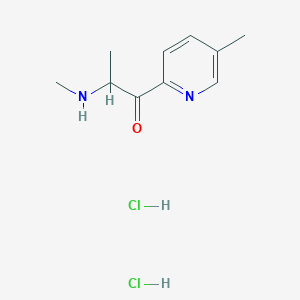
2-(Methylamino)-1-(5-methylpyridin-2-yl)propan-1-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-1-(5-methylpyridin-2-yl)propan-1-one dihydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a methylamino group and a pyridinyl group, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(5-methylpyridin-2-yl)propan-1-one dihydrochloride typically involves a multi-step process. One common method includes the reaction of 5-methyl-2-pyridinecarboxaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are optimized for maximum yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-1-(5-methylpyridin-2-yl)propan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(Methylamino)-1-(5-methylpyridin-2-yl)propan-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-1-(5-methylpyridin-2-yl)propan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylamino)-1-(4-methylpyridin-2-yl)propan-1-one
- 2-(Methylamino)-1-(3-methylpyridin-2-yl)propan-1-one
- 2-(Methylamino)-1-(2-methylpyridin-2-yl)propan-1-one
Uniqueness
Compared to similar compounds, 2-(Methylamino)-1-(5-methylpyridin-2-yl)propan-1-one dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C10H16Cl2N2O |
|---|---|
Poids moléculaire |
251.15 g/mol |
Nom IUPAC |
2-(methylamino)-1-(5-methylpyridin-2-yl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-7-4-5-9(12-6-7)10(13)8(2)11-3;;/h4-6,8,11H,1-3H3;2*1H |
Clé InChI |
ROBXIRVUXWWBHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C(=O)C(C)NC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


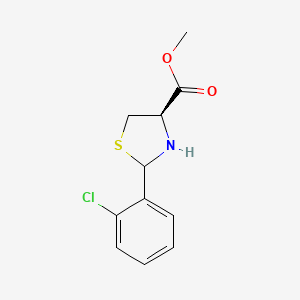
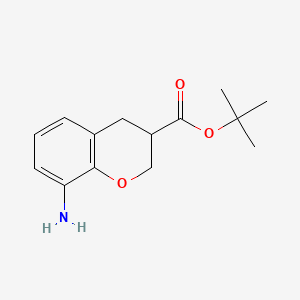
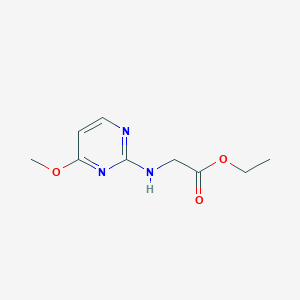

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonan-6-yl)aceticacid](/img/structure/B13510655.png)
![rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-(trifluoromethyl)cyclopentane-1-carboxylic acid](/img/structure/B13510662.png)

![(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylicacid](/img/structure/B13510671.png)

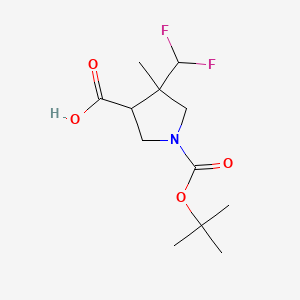
![2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid](/img/structure/B13510706.png)
